N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as CBQM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBQM is a heterocyclic compound that contains a quinoline and oxalamide moiety.
Scientific Research Applications
Pharmacological Research
This compound has potential applications in pharmacological research due to its structural similarity to other quinoline derivatives, which are known for their diverse biological activities. For instance, quinoline derivatives have been studied for their anti-fibrotic activities, particularly in the treatment of liver fibrosis . The compound could be synthesized and evaluated against immortalized rat hepatic stellate cells to determine its efficacy in inhibiting fibrosis.
Medicinal Chemistry
In medicinal chemistry, the compound can be used as a precursor for synthesizing novel heterocyclic compounds. These compounds could be designed to target specific biological pathways or receptors. The pyrimidine moiety, for example, is a privileged structure in medicinal chemistry and is known to exhibit a wide range of pharmacological activities .
Antitumor Activity
The structural features of quinoline derivatives have been associated with antitumor properties. Research could focus on synthesizing related compounds and testing them in various cancer cell lines to explore their potential as cancer therapeutics .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-10-17(15-4-2-3-5-16(15)22-12)23-19(25)18(24)21-11-13-6-8-14(20)9-7-13/h2-10H,11H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBIJJJSUQQYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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